6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile chemical properties and structure
6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile chemical properties and structure
An In-depth Technical Guide to 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile: Structure, Properties, and Synthetic Strategies
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a wide array of clinically significant molecules. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile . While dedicated literature on this exact molecule is emerging, its chemical persona can be expertly detailed through the extensive data available for its parent scaffold and closely related analogs. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering insights into its structure, physicochemical properties, reactivity, and strategic applications. We will delve into robust synthetic strategies, explaining the causal chemistry behind procedural choices, and explore the molecule's potential as a versatile building block for creating diverse chemical libraries aimed at novel therapeutic targets.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered immense interest from the pharmaceutical industry. Its rigid structure and specific arrangement of nitrogen atoms make it an excellent pharmacophore for interacting with a multitude of biological targets. This has led to the development of numerous successful drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (used to treat osteoporosis).[1][2] The scaffold's value lies not only in its biological activity but also in its synthetic tractability, allowing for functionalization at various positions to fine-tune its pharmacological profile.
Molecular Structure and Physicochemical Properties
Chemical Structure and Nomenclature
The formal IUPAC name for the target compound is 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile. The structure consists of a pyridine ring fused with an imidazole ring, with an iodine atom at position 6 of the pyridine ring and a nitrile group at position 3 of the imidazole ring.
Caption: Structure of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile.
Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted. The molecule combines the aromatic, heterocyclic core with a polar nitrile group and a large, lipophilic iodine atom.
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₈H₄IN₃ | (Calculated) |
| Molecular Weight | 269.04 g/mol | (Calculated)[3] |
| CAS Number | Not assigned | (Analog CAS: 885276-13-1 for 3-iodo-6-carbonitrile isomer)[3] |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | (Analog: 2-Methyl-IP-3-CN, TPSA=41.09)[4] |
| Predicted LogP | ~2.5 - 3.0 | (Analogs: 2-Methyl-IP-3-CN, LogP=1.5; IP-6-CN, XlogP=1.5)[4][5] |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 3 (2x ring N, 1x nitrile N) | (Calculated) |
Spectroscopic Characterization
The structural features of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile give rise to a predictable spectroscopic profile.
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¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the protons at C-2, C-5, and C-7. Based on data from similar structures, the C-5 proton would likely be the most downfield signal, appearing as a singlet or narrow doublet. The C-7 proton would be upfield, coupled to the C-5 proton (if at all), and the C-2 proton would also appear as a distinct singlet.[6][7]
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¹³C NMR: The spectrum will be characterized by eight distinct carbon signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. The carbon bearing the iodine (C-6) will be significantly shifted upfield due to the heavy atom effect. The remaining aromatic carbons will appear in the typical range of 110-150 ppm.[8][9]
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IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2220-2240 cm⁻¹ for the C≡N stretch and characteristic C=C and C=N stretching frequencies in the 1500-1650 cm⁻¹ region, typical for the aromatic core.
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Mass Spectrometry: The high-resolution mass spectrum (HRMS) would show a prominent molecular ion peak [M+H]⁺ at m/z 269.950, with a characteristic isotopic pattern due to the presence of iodine.
Synthesis and Reactivity
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile can be approached through several reliable methods established for this scaffold. A logical retrosynthetic analysis suggests disconnecting the molecule into a readily available aminopyridine precursor and a three-carbon fragment to form the imidazole ring.
Caption: Retrosynthetic pathways for the target molecule.
Two primary strategies emerge from this analysis:
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Strategy A (Late-Stage Iodination): Synthesize the imidazo[1,2-a]pyridine-3-carbonitrile core first and then introduce the iodine atom at the C-6 position. This is often preferable as the core heterocycle can be made in bulk.
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Strategy B (Precursor Iodination): Start with an iodinated aminopyridine (2-amino-5-iodopyridine) and then construct the imidazole ring.
Proposed Synthetic Protocol (Strategy A)
This protocol is a self-validating system based on well-established, high-yielding reactions for this class of heterocycles.[10]
Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile
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Rationale: This is a classic Tschitschibabin-type reaction, one of the most robust methods for forming the imidazo[1,2-a]pyridine core. The reaction involves the S_N2 attack of the endocyclic pyridine nitrogen onto the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration.[10]
-
Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-3-oxopropanenitrile (bromopyruvonitrile, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of an intermediate pyridinium salt may be observed as a precipitate.
-
Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield imidazo[1,2-a]pyridine-3-carbonitrile.[11]
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Step 2: Iodination at the C-6 Position
-
Rationale: The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic aromatic substitution. The C-6 and C-8 positions are often sites of halogenation. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.
-
Protocol:
-
Dissolve the imidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or DMF.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, protecting from light. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile, by recrystallization or column chromatography.
-
Key Reactivity Profile
-
The C-6 Iodo Group: This functional group is of paramount importance for medicinal chemists. It serves as a versatile synthetic handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[12]
-
Suzuki Coupling: Reaction with boronic acids/esters (Pd catalyst) to form C-C bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes (Pd/Cu catalysis) to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes (Pd catalyst) to form substituted alkenes.
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Buchwald-Hartwig Amination: Reaction with amines (Pd catalyst) to form C-N bonds.
-
-
The 3-Carbonitrile Group: The nitrile is a relatively stable group but can be a valuable pharmacophoric element or a synthetic precursor.
-
Pharmacophore: It acts as a potent hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group or a terminal alkyne.
-
Synthetic Precursor: It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing access to a wide range of other derivatives.
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Applications in Medicinal Chemistry and Drug Discovery
The strategic placement of the iodo and nitrile functionalities on the privileged imidazo[1,2-a]pyridine scaffold makes this molecule a highly valuable starting point for drug discovery campaigns.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to anchor into the ATP binding site. Functionalization at the C-6 position via cross-coupling can be used to project vectors into solvent-exposed regions of the kinase, enhancing potency and selectivity.[1]
-
Antiviral and Anti-inflammatory Agents: The imidazo[1,2-a]pyridine core is present in compounds with potent anti-inflammatory and antiviral activities.[2] The nitrile group can form key interactions with target proteins, while the C-6 position allows for the attachment of moieties to improve pharmacokinetic properties.
-
Library Synthesis Platform: The true power of this molecule lies in its capacity as a platform for parallel synthesis. A library of diverse compounds can be rapidly generated by performing various cross-coupling reactions at the C-6 iodo position, enabling the efficient exploration of structure-activity relationships (SAR).[12]
Conclusion and Future Outlook
6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile represents a molecule of significant strategic value for chemical biology and drug discovery. While it may not be a final drug candidate itself, it is an expertly designed building block. Its synthesis is achievable through robust and well-documented chemical transformations. The combination of a biologically relevant core with a versatile synthetic handle (the iodo group) and a key pharmacophoric element (the nitrile group) makes it an ideal starting point for the development of next-generation therapeutics targeting a wide range of diseases, from cancer to viral infections. Future work will likely focus on utilizing this and similar scaffolds in diversity-oriented synthesis to populate and screen large chemical libraries against novel and challenging biological targets.
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